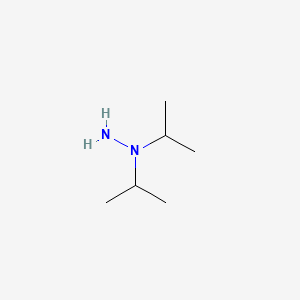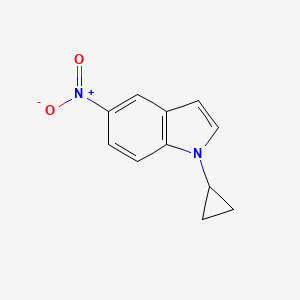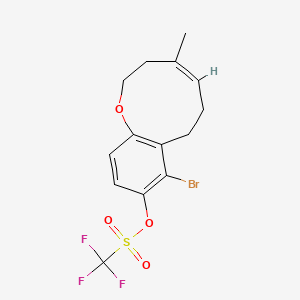
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-broMo-2,3,6,7-tetrahydro-4-Methyl-1-benzoxonin-9-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethanesulfonic acid ester group, a bromine atom, and a benzoxonin ring system. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester typically involves multiple steps. One common method includes the esterification of methanesulfonic acid, 1,1,1-trifluoro- with the corresponding alcohol derivative of the benzoxonin ring. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester is utilized in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonic acid ester group is known to enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 6-methyl-2-pyridinyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 3-cyano-6-(3,6-dihydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyridin-4-yl ester
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-8-bromo-2,3,6,7-tetrahydro-4-methyl-1-benzoxonin-9-yl ester is unique due to its specific combination of functional groups and ring structure. The presence of the bromine atom and the benzoxonin ring system distinguishes it from other similar compounds, providing unique reactivity and potential biological activities.
Properties
Molecular Formula |
C14H14BrF3O4S |
|---|---|
Molecular Weight |
415.22 g/mol |
IUPAC Name |
[(4Z)-8-bromo-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C14H14BrF3O4S/c1-9-3-2-4-10-11(21-8-7-9)5-6-12(13(10)15)22-23(19,20)14(16,17)18/h3,5-6H,2,4,7-8H2,1H3/b9-3- |
InChI Key |
RIEDSQFYUHAIQK-OQFOIZHKSA-N |
Isomeric SMILES |
C/C/1=C/CCC2=C(C=CC(=C2Br)OS(=O)(=O)C(F)(F)F)OCC1 |
Canonical SMILES |
CC1=CCCC2=C(C=CC(=C2Br)OS(=O)(=O)C(F)(F)F)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Dimethylamino)-2-pyridin-4-yl-1-[4-(quinolin-2-ylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B14115984.png)
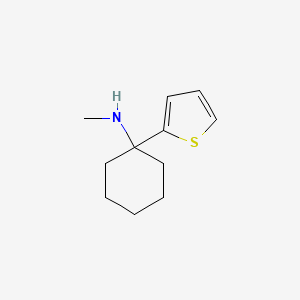
![Bicyclo[6.1.0]non-4-ene-9-carboxylic acid, methyl ester, (1a,8a,9b)-](/img/structure/B14115994.png)
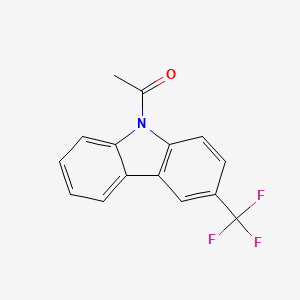

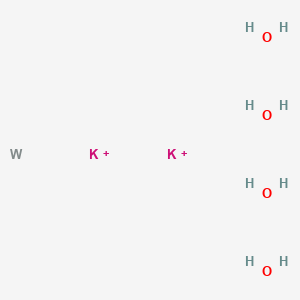
![Benzyl 2-[6-(3-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14116024.png)

![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide](/img/structure/B14116029.png)

